molecular formula C15H18ClN3O2S B2428407 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1396783-03-1

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2428407
CAS No.: 1396783-03-1
M. Wt: 339.84
InChI Key: QKLBBSDGKHRVCG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorobenzothiazole, a methylamino group, and a tetrahydrofuran group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The benzothiazole ring system is a common motif in medicinal chemistry and is known to confer interesting biological properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amine group could participate in acid-base reactions, while the benzothiazole ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Synthetic Applications

A study by Iftikhar et al. (2019) explores the synthesis of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, which shows significant α-glucosidase inhibitory potential. This research indicates the utility of related compounds in the synthesis of molecules with potential biological activity (Iftikhar et al., 2019).

Anticancer Activity

Nofal et al. (2014) conducted research on benzimidazole-thiazole derivatives, including chloroacetyl acetamide derivatives, showing promising anticancer activity against various cancer cell lines (Nofal et al., 2014).

Structural and Molecular Modeling Studies

Boechat et al. (2011) analyzed the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide compounds, detailing their intermolecular interactions and 3-D arrays, which is significant for understanding the physical and chemical properties of similar thiazole derivatives (Boechat et al., 2011).

Synthesis of Heterocycles

A study by Schmeyers and Kaupp (2002) discusses the use of thioureido-acetamides in heterocyclic syntheses, highlighting their role as precursors for various medically relevant compounds (Schmeyers & Kaupp, 2002).

Antitumor and Antioxidant Activities

Hamama et al. (2013) synthesized new N-substituted-2-amino-1,3,4-thiadiazoles, demonstrating their cytotoxicity and antioxidant activities, which underscores the potential of thiazole derivatives in pharmacological applications (Hamama et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed to be a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields, such as medicinal chemistry or materials science . Further studies could also aim to optimize its synthesis process and improve its properties .

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-19(9-13(20)17-8-10-4-3-7-21-10)15-18-14-11(16)5-2-6-12(14)22-15/h2,5-6,10H,3-4,7-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLBBSDGKHRVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1CCCO1)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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